molecular formula C9H13F6N3O4S2 B068468 1-Ethyl-2,3-dimethylimidazolium Bis(trifluoromethanesulfonyl)imide CAS No. 174899-90-2

1-Ethyl-2,3-dimethylimidazolium Bis(trifluoromethanesulfonyl)imide

Cat. No.: B068468
CAS No.: 174899-90-2
M. Wt: 405.3 g/mol
InChI Key: XDJYSDBSJWNTQT-UHFFFAOYSA-N
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Description

1-Ethyl-2,3-dimethylimidazolium Bis(trifluoromethanesulfonyl)imide is an ionic liquid known for its unique properties, including high thermal stability, low volatility, and excellent ionic conductivity. This compound is widely used in various scientific and industrial applications due to its ability to dissolve a wide range of substances and its environmental friendliness .

Mechanism of Action

Target of Action

1-Ethyl-2,3-dimethylimidazolium Bis(trifluoromethanesulfonyl)imide, also known as bis(trifluoromethylsulfonyl)azanide;1-ethyl-2,3-dimethylimidazol-3-ium, is a class of electrolytic materials . Its primary targets are the components of lithium-ion batteries, specifically the anode, cathode, and electrolyte . These components play a crucial role in the charge-discharge cycle of the battery .

Mode of Action

The compound interacts with its targets by serving as an electrolyte in lithium-ion batteries . It facilitates the movement of ions between the anode and cathode during the charge-discharge cycle . This interaction results in the efficient transfer of electric charge, which is essential for the functioning of the battery .

Biochemical Pathways

The affected pathway is the electrochemical process that occurs in lithium-ion batteries . The compound, acting as an electrolyte, enables the flow of lithium ions from the anode to the cathode during discharge and vice versa during charging . The downstream effects include the generation of electric current that can be used to power electronic devices .

Pharmacokinetics

While the term “pharmacokinetics” typically applies to the ADME (Absorption, Distribution, Metabolism, Excretion) properties of drugs in the body, in this context, it refers to the behavior of the compound in the battery system. The compound’s properties, such as its purity and physical form , can impact its performance as an electrolyte.

Result of Action

The result of the compound’s action is the efficient functioning of lithium-ion batteries . By facilitating the movement of ions, the compound enables the battery to generate an electric current . This current can then be used to power various electronic devices .

Action Environment

The action of the compound can be influenced by environmental factors such as temperature . For instance, the compound is typically stored in an inert atmosphere at room temperature . Changes in these conditions could potentially affect the compound’s efficacy as an electrolyte and its stability .

Preparation Methods

The synthesis of 1-Ethyl-2,3-dimethylimidazolium Bis(trifluoromethanesulfonyl)imide typically involves the following steps :

    Synthesis of 1-Ethyl-2,3-dimethylimidazolium chloride: This is achieved by reacting 1-ethyl-2,3-dimethylimidazole with an alkylating agent such as ethyl chloride under controlled conditions.

    Anion Exchange: The chloride ion in 1-Ethyl-2,3-dimethylimidazolium chloride is then replaced with the bis(trifluoromethanesulfonyl)imide anion through a metathesis reaction using lithium bis(trifluoromethanesulfonyl)imide in an aqueous medium.

Industrial production methods often involve similar steps but are optimized for large-scale production, ensuring high purity and yield .

Chemical Reactions Analysis

1-Ethyl-2,3-dimethylimidazolium Bis(trifluoromethanesulfonyl)imide can undergo various chemical reactions, including :

    Substitution Reactions: The imidazolium cation can participate in nucleophilic substitution reactions.

    Complex Formation: It can form complexes with various metal ions, which is useful in catalysis and material science.

    Electrochemical Reactions: Due to its ionic nature, it is often used in electrochemical applications, including batteries and capacitors.

Common reagents used in these reactions include lithium bis(trifluoromethanesulfonyl)imide, ethyl chloride, and various metal salts. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Ethyl-2,3-dimethylimidazolium Bis(trifluoromethanesulfonyl)imide has a wide range of scientific research applications :

    Chemistry: Used as a solvent in organic synthesis and catalysis due to its ability to dissolve a wide range of substances.

    Biology: Employed in the extraction and stabilization of biomolecules.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Utilized in the production of high-performance batteries, capacitors, and other electronic devices due to its excellent ionic conductivity and thermal stability.

Properties

IUPAC Name

bis(trifluoromethylsulfonyl)azanide;1-ethyl-2,3-dimethylimidazol-3-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N2.C2F6NO4S2/c1-4-9-6-5-8(3)7(9)2;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h5-6H,4H2,1-3H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDJYSDBSJWNTQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C[N+](=C1C)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13F6N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5049235
Record name 1-Ethyl-2,3-dimethylimidazolium bis(trifluoromethylsulfonyl)imide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5049235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

405.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174899-90-2
Record name 1-Ethyl-2,3-dimethylimidazolium bis(trifluoromethylsulfonyl)imide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5049235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Ethyl-2,3-dimethylimidazolium Bis(trifluoromethanesulfonyl)imide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-Ethyl-2,3-dimethylimidazolium Bis(trifluoromethanesulfonyl)imide
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Customer
Q & A

Q1: How does the structure of EMMIM TFSI influence its performance as an electrolyte component?

A1: The research focuses on how EMMIM TFSI molecules arrange themselves at a gold electrode interface under an applied voltage []. The study reveals that EMMIM TFSI exhibits long-range, correlated ionic reconfigurations near the electrode surface. This behavior is influenced by factors like temperature and film thickness, which impact ionic mobility and lead to different out-of-plane ordering configurations []. Understanding these structural rearrangements is crucial as they directly impact charge transport efficiency at the electrode interface, a key aspect of electrolyte performance [].

Q2: What are the limitations of using EMMIM TFSI in practical electrolyte applications based on the current research?

A2: The study highlights that EMMIM TFSI's ionic mobility and film formation are significantly influenced by temperature and film thickness []. For instance, a critical transition in ion mobility is observed in films thicker than three monolayers []. This dependence on external factors like temperature and film thickness could pose challenges in designing electrolytes with consistent and predictable performance across different operational conditions. Further research is needed to explore strategies to mitigate these limitations, such as modifying the chemical structure of EMMIM TFSI or using additives to enhance its stability and performance across a wider range of conditions.

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